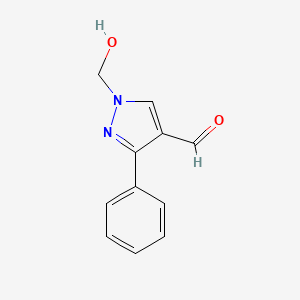

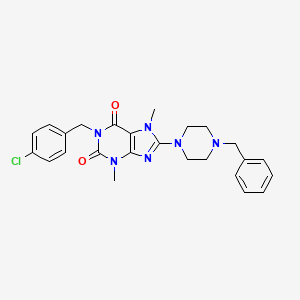

![molecular formula C13H16BrNO3S B2568032 4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide CAS No. 1902907-74-7](/img/structure/B2568032.png)

4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide, also known as BTD-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Alzheimer’s Disease Therapeutics

The synthesis of this compound was triggered by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was further modified to yield N-alkyl/aralkyl derivatives . Notably, these derivatives have shown promise as potential agents for treating Alzheimer’s disease. Cholinesterase inhibitors play a crucial role in managing Alzheimer’s, and the inhibition activity of these synthesized molecules warrants further investigation.

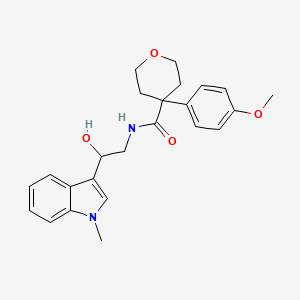

Bacterial Biofilm Inhibition

This compound has demonstrated antibacterial activity against both Bacillus subtilis and Escherichia coli. It effectively inhibits bacterial biofilm growth, making it a potential candidate for combating bacterial infections .

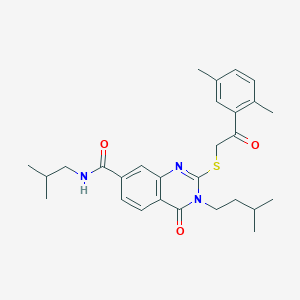

Dielectric Materials for Organic Thin Film Transistors

Through coupling with 4-bromoallyl phenyl ether, this compound forms allyl phenyl thiophene ether. This novel material has potential applications as a dielectric material in organic thin film transistors .

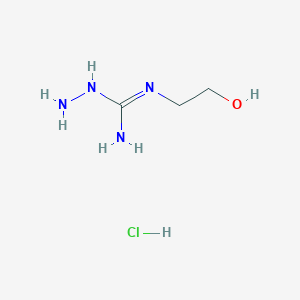

Mechanism of Action

Target of action

Compounds with similar structures have been found to have antibacterial properties . They may target bacterial biofilms, inhibiting their growth .

Mode of action

Similar compounds have been found to inhibit bacterial biofilms . This could involve disrupting the structure of the biofilm or interfering with the signaling pathways that bacteria use to form biofilms.

Biochemical pathways

Similar compounds may affect the pathways involved in bacterial biofilm formation .

Result of action

Similar compounds have been found to inhibit bacterial biofilms , which could result in the death of the bacteria or prevent them from causing infections.

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S/c14-8-5-12(19-7-8)13(16)15-9-1-2-10-11(6-9)18-4-3-17-10/h5,7,9-11H,1-4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDNWSNWVGDIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC(=CS3)Br)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)

![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)

![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)

![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)

![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)